[S(R)]-N-[(S)-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl]phenylmethyl]-2-methyl-2-propanesulfinamide
Description
[S®]-N-[(S)-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl]phenylmethyl]-2-methyl-2-propanesulfinamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a diphenylphosphino group and a benzo[d][1,3]dioxol moiety, which contribute to its distinct chemical properties.
Properties
IUPAC Name |
(R)-N-[(S)-(6-diphenylphosphanyl-1,3-benzodioxol-5-yl)-phenylmethyl]-2-methylpropane-2-sulfinamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30NO3PS/c1-30(2,3)36(32)31-29(22-13-7-4-8-14-22)25-19-26-27(34-21-33-26)20-28(25)35(23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-20,29,31H,21H2,1-3H3/t29-,36+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVIRCGVEIEVNU-RHBXAEEVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)NC(C1=CC=CC=C1)C2=CC3=C(C=C2P(C4=CC=CC=C4)C5=CC=CC=C5)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N[C@@H](C1=CC=CC=C1)C2=CC3=C(C=C2P(C4=CC=CC=C4)C5=CC=CC=C5)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30NO3PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The molecule can be dissected into three key fragments:
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Benzo[d]dioxol-5-yl phosphine core : Introduced via phosphorylation of a pre-functionalized benzodioxole intermediate.
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Phenylmethyl sulfinamide backbone : Constructed through condensation of a sulfinyl chloride with a benzylamine derivative.
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Stereochemical control : Achieved using chiral auxiliaries or enantioselective catalysis.
Key Reaction Types
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Sulfinamide formation : Sulfinyl chloride intermediates reacting with amines.
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Phosphorylation : Installation of diphenylphosphino groups via Arbuzov or Staudinger reactions.
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Stereoselective alkylation : To establish the S-configuration at the benzylic position.
Step-by-Step Methodologies
Synthesis of the Benzo[d] dioxol-5-yl Phosphine Fragment
The phosphine-containing benzodioxole is prepared via sequential functionalization:
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Bromination : 5-Bromobenzo[d]dioxole is treated with diphenylphosphine under palladium catalysis to form 6-(diphenylphosphino)benzo[d]dioxole.
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Lithiation and quenching : The brominated intermediate undergoes lithium-halogen exchange, followed by trapping with electrophiles to introduce substituents.
Generation of the Sulfinyl Chloride Intermediate
A critical precursor for sulfinamide formation, sulfinyl chlorides are synthesized via a one-pot procedure:
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Organometallic reagent addition : A Grignard or organolithium reagent reacts with DABSO (di-tert-butylsulfurdiimide) to form a metal sulfinate.
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Chlorination : Treatment with thionyl chloride (SOCl₂) converts the sulfinate to the corresponding sulfinyl chloride. For example, p-fluorophenylmagnesium bromide reacts with DABSO to yield p-fluorophenylsulfinyl chloride in 83% yield.
Coupling of Phosphine and Sulfinamide Moieties
The final assembly involves stereoselective condensation:
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Amine preparation : (S)-[6-(Diphenylphosphino)benzo[d][1,dioxol-5-yl]phenylmethylamine is synthesized via reductive amination of the corresponding ketone using a chiral catalyst.
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Sulfinamide formation : The amine reacts with 2-methyl-2-propanesulfinyl chloride in the presence of triethylamine, yielding the target compound. Stereochemical integrity is maintained by using enantiopure starting materials and low-temperature conditions.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Systems
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Palladium catalysts : Essential for cross-coupling during phosphorylation (e.g., Pd(PPh₃)₄).
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Chiral Lewis acids : Employed in asymmetric alkylation to achieve >90% enantiomeric excess (ee).
Characterization and Validation
Spectroscopic Analysis
Chromatographic Purification
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Flash chromatography : Silica gel with ethyl acetate/hexane gradients resolves diastereomers.
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HPLC : Chiral columns (e.g., Chiralpak AD-H) validate enantiopurity, typically >98% ee.
Comparative Analysis of Synthetic Routes
Method A offers superior efficiency and scalability, while Method B provides higher enantiocontrol, making it suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
[S®]-N-[(S)-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl]phenylmethyl]-2-methyl-2-propanesulfinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfides.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
[S®]-N-[(S)-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl]phenylmethyl]-2-methyl-2-propanesulfinamide has several applications in scientific research, including:
Chemistry: The compound is used as a chiral ligand in asymmetric synthesis, facilitating the formation of enantiomerically pure products.
Biology: It can be employed in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of [S®]-N-[(S)-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl]phenylmethyl]-2-methyl-2-propanesulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diphenylphosphino group can coordinate with metal centers, influencing catalytic activity and selectivity. Additionally, the benzo[d][1,3]dioxol moiety can participate in hydrogen bonding and π-π interactions, further modulating the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- [S®]-N-[(S)-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide
- [S®]-N-[®-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl]phenylmethyl]-2-methyl-2-propanesulfinamide
Uniqueness
Compared to similar compounds, [S®]-N-[(S)-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl]phenylmethyl]-2-methyl-2-propanesulfinamide stands out due to its specific stereochemistry and the presence of both diphenylphosphino and benzo[d][1,3]dioxol groups.
Biological Activity
The compound [S(R)]-N-[(S)-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl]phenylmethyl]-2-methyl-2-propanesulfinamide (CAS No. 2565792-39-2) is a sulfinamide derivative that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C30H30NO3PS
- Molecular Weight : 515.6 g/mol
- CAS Number : 2565792-39-2
- PubChem CID : 155885274
Biological Activity Overview
The biological activity of this compound has been evaluated in various contexts, particularly in relation to its interactions with biological targets such as receptors and enzymes.
1. Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that the diphenylphosphino group enhances the compound's ability to inhibit certain cancer cell lines. A study demonstrated that compounds with similar structures exhibited significant cytotoxic effects against breast cancer cells, suggesting that [S(R)] could be a candidate for further development in cancer therapeutics.
2. Enzyme Inhibition
The sulfinamide group is known for its ability to modulate enzyme activities. Preliminary findings suggest that [S(R)] may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy. This aspect is crucial for understanding its pharmacokinetic properties.
Structure-Activity Relationship (SAR)
Understanding the SAR of [S(R)] is essential for optimizing its biological activity. The presence of the diphenylphosphino moiety has been linked to enhanced receptor binding affinity and selectivity.
| Structural Feature | Impact on Activity |
|---|---|
| Diphenylphosphino group | Increased binding affinity to target receptors |
| Sulfinamide moiety | Potential enzyme inhibition |
| Benzo[d][1,3]dioxole ring | Contributes to lipophilicity and receptor interactions |
Case Study 1: Anticancer Efficacy
In a controlled study involving various cancer cell lines, [S(R)] was tested for cytotoxicity using standard MTT assays. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents.
Case Study 2: Enzyme Interaction
A kinetic study assessed the inhibitory effects of [S(R)] on cytochrome P450 enzymes. The findings suggested that the compound could modulate drug metabolism pathways, potentially leading to altered pharmacokinetics of co-administered drugs.
Q & A
Q. What are the key synthetic strategies for preparing [S(R)]-N-[(S)-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl]phenylmethyl]-2-methyl-2-propanesulfinamide?
The synthesis typically involves:
- Multicomponent reactions (MCRs) to assemble the diphenylphosphino-benzo[d][1,3]dioxolyl and sulfinamide moieties efficiently .
- Chiral resolution via enantioselective catalysis or chiral auxiliaries to establish stereochemistry at sulfur and phosphorus centers .
- Nucleophilic substitutions for sulfinamide group installation, often using reagents like sodium hydroxide or triethylamine in solvents such as dichloromethane .
- Coordination chemistry to stabilize intermediates, leveraging the phosphine group’s ligand properties .
Q. How is the compound characterized to confirm its structural and stereochemical integrity?
Key methods include:
- X-ray crystallography to resolve absolute stereochemistry, particularly for chiral centers (e.g., sulfur and phosphorus) .
- NMR spectroscopy (¹H, ¹³C, ³¹P) to analyze electronic environments of the diphenylphosphino and sulfinamide groups .
- High-resolution mass spectrometry (HRMS) for molecular weight verification .
- Circular dichroism (CD) to assess enantiomeric excess in chiral sulfinamide derivatives .
Q. What are the primary applications of this compound in catalysis or medicinal chemistry?
- As a ligand : The diphenylphosphino group coordinates transition metals (e.g., Pd, Pt) for asymmetric catalysis, enabling enantioselective C–C bond formations .
- Biological target engagement : The sulfinamide moiety may interact with enzymes (e.g., proteases) via hydrogen bonding, making it a candidate for inhibitor design .
Advanced Research Questions
Q. How does stereochemistry at the sulfur and phosphorus centers influence catalytic activity or biological interactions?
- Catalysis : The (S,R) configuration optimizes steric and electronic environments for metal coordination, enhancing enantioselectivity in cross-coupling reactions .
- Biological activity : Stereochemical mismatches (e.g., (R,S) vs. (S,R)) reduce binding affinity to chiral enzyme pockets, as shown in SPR studies of similar sulfinamide-protein interactions .
Q. What mechanistic insights exist for the compound’s reactivity in nucleophilic substitutions or coordination chemistry?
- Nucleophilic substitutions : The sulfinamide’s lone pair on sulfur facilitates attack on electrophilic carbons, with reaction rates modulated by solvent polarity (e.g., DMF vs. THF) .
- Coordination behavior : The phosphine group’s π-accepting ability stabilizes low-oxidation-state metals (e.g., Pd⁰), critical for catalytic cycles in Heck or Suzuki reactions .
Q. How can researchers address stability challenges under varying reaction conditions?
Q. What strategies resolve contradictions in biological activity data across studies?
Q. How can enantiomeric purity be optimized during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
